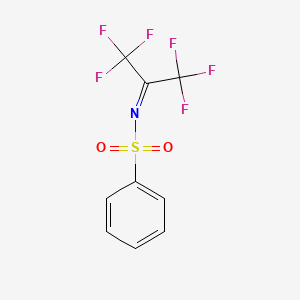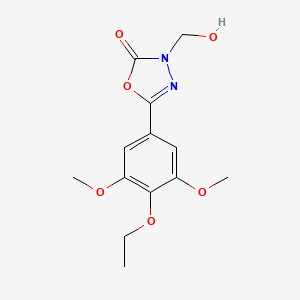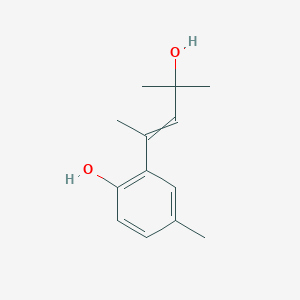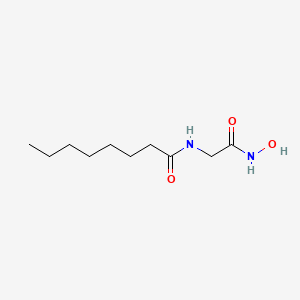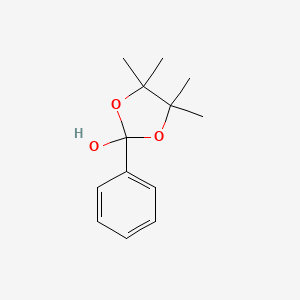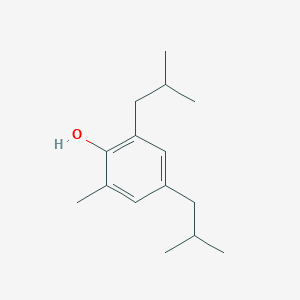
Diisobutyl-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl-o-cresol is an organic compound belonging to the class of cresols, which are methylphenols. It is a derivative of o-cresol, where two isobutyl groups are attached to the aromatic ring. Cresols are known for their antiseptic and disinfectant properties and are used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:
o-Cresol+2IsobutyleneAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Diisobutyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
Diisobutyl-o-cresol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antiseptic and disinfectant properties.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
作用機序
The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.
類似化合物との比較
Similar Compounds
o-Cresol: The parent compound, which lacks the isobutyl groups.
m-Cresol and p-Cresol: Isomers of o-cresol with different positions of the methyl group.
Diisobutyl-m-cresol and Diisobutyl-p-cresol: Analogous compounds with isobutyl groups attached to m-cresol and p-cresol, respectively.
Uniqueness
Diisobutyl-o-cresol is unique due to the presence of two bulky isobutyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This structural modification can enhance its effectiveness as an antimicrobial agent compared to its parent compound, o-cresol.
特性
CAS番号 |
66027-98-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2-methyl-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |
InChIキー |
SOGRWPBNEICCRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


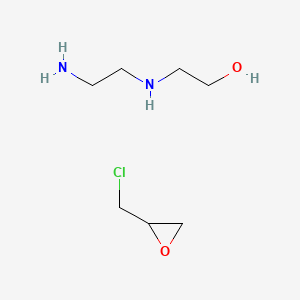
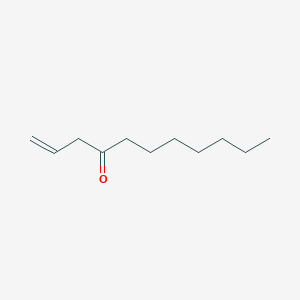
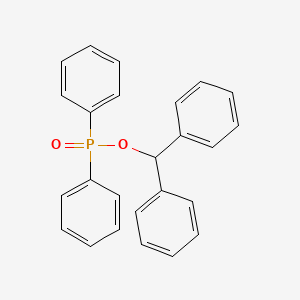
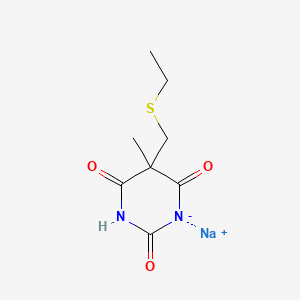
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
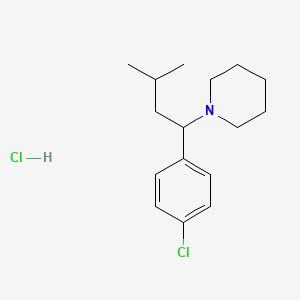
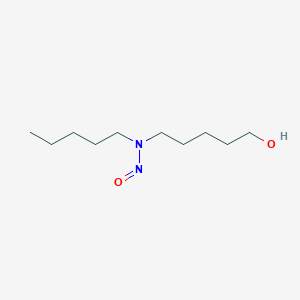

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
